molecular formula C18H24N2O3 B6620151 4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide

4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide

Cat. No.: B6620151
M. Wt: 316.4 g/mol
InChI Key: YWJQDJWTLFGCMG-UHFFFAOYSA-N
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Description

4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide is a complex organic compound that features a unique combination of an indene moiety and an oxane ring

Properties

IUPAC Name

4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c19-17(22)18(6-8-23-9-7-18)12-20-16(21)11-13-4-5-14-2-1-3-15(14)10-13/h4-5,10H,1-3,6-9,11-12H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJQDJWTLFGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)NCC3(CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide typically involves multiple steps. One common approach begins with the preparation of the indene derivative, which is then subjected to acetylation to introduce the acetyl group. This intermediate is then reacted with an amine to form the amide linkage. The final step involves the formation of the oxane ring through a cyclization reaction under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The indene moiety can interact with enzymes or receptors, modulating their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its target. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide is unique due to the combination of the indene moiety and the oxane ring, which imparts distinct chemical and biological properties.

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